molecular formula C22H22Cl3N3O3 B2887593 3-(4-Chlorobenzyl)-8-(2-(4-chlorophenyl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride CAS No. 1323501-74-1

3-(4-Chlorobenzyl)-8-(2-(4-chlorophenyl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

Cat. No.: B2887593
CAS No.: 1323501-74-1
M. Wt: 482.79
InChI Key: DFCZPAHTDMIUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative featuring two distinct chlorinated aromatic substituents: a 4-chlorobenzyl group at position 3 and a 2-(4-chlorophenyl)-2-oxoethyl group at position 6. The hydrochloride salt form likely enhances aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-[2-(4-chlorophenyl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3.ClH/c23-17-5-1-15(2-6-17)13-27-20(29)22(25-21(27)30)9-11-26(12-10-22)14-19(28)16-3-7-18(24)8-4-16;/h1-8H,9-14H2,(H,25,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCZPAHTDMIUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)CC(=O)C4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorobenzyl)-8-(2-(4-chlorophenyl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride (CAS Number: 1323501-74-1) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C22H22Cl3N3O3C_{22}H_{22}Cl_3N_3O_3, with a molecular weight of 482.8 g/mol. The compound features a triazaspiro structure which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC22H22Cl3N3O3
Molecular Weight482.8 g/mol
CAS Number1323501-74-1

Recent studies have demonstrated that derivatives of 1,3,8-triazaspiro[4.5]decane exhibit cardioprotective effects by inhibiting permeability transition pores (PTP) in mitochondria. This inhibition occurs through a mechanism that does not involve the glutamic acid residue at position 119 of the ATP synthase c subunit, which is critical in proton translocation during ATP synthesis. This suggests a safer profile compared to traditional inhibitors like Oligomycin A, which are known to have toxic side effects on cellular viability and ATP levels .

Cytotoxicity Studies

A significant aspect of the biological activity of this compound is its cytotoxic effect against various cancer cell lines. In vitro studies have shown that compounds similar to this triazaspiro derivative induce selective cytotoxicity in melanoma cells while sparing normal cells. For instance, a related study highlighted that a derivative exhibited a 4.9-fold increase in cytotoxicity against melanoma cells (VMM917) compared to healthy controls . The mechanism involved cell cycle arrest and a reduction in melanin production, indicating potential as an alternative chemotherapeutic agent.

Case Study 1: Cardioprotective Effects

In a study published in the International Journal of Molecular Sciences, researchers found that triazaspiro derivatives could prevent the detrimental effects associated with traditional ATP synthase inhibitors. The study concluded that these compounds could be used safely for long-term treatments without impacting cell viability or ATP levels significantly .

Case Study 2: Anticancer Activity

Another investigation into the anticancer properties of triazole derivatives revealed that they could effectively inhibit tyrosinase activity in melanoma cells. This inhibition leads to reduced melanin synthesis and suggests a dual role in both cytotoxicity and modulation of pigmentation pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
  • 8-(2-(4-Chlorophenyl)acetyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1040672-75-0): Substituents: 1,3-dimethyl groups on the triazaspiro core; 4-chlorophenyl acetyl group at position 7. Key Differences: Methyl groups reduce steric hindrance compared to the target compound’s bulkier 4-chlorobenzyl substituent. This may lower binding affinity to hydrophobic targets but improve metabolic stability .
  • 2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one Hydrochloride (CAS 2048273-77-2): Core Structure: Diazaspiro (two nitrogen atoms) vs. triazaspiro (three nitrogen atoms). Substituents: Single 4-chlorobenzyl group.
Diazaspiro and Oxa-azaspiro Analogs
  • 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione :
    • Substituent: 4-Chlorophenylsulfonyl group introduces strong electron-withdrawing effects, altering electronic properties compared to the target’s oxoethyl group. This may enhance stability but reduce membrane permeability .
  • 4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid :
    • Core Modification: Oxygen atom replaces nitrogen in the spiro ring, reducing basicity. The carboxylic acid group adds acidity, influencing ionization state and bioavailability .

Pharmacological and Therapeutic Comparisons

HIF Prolyl Hydroxylase Inhibition
  • Substituted 1,3,8-Triazaspiro[4.5]decane-2,4-diones: highlights this class as HIF prolyl hydroxylase inhibitors for anemia treatment.
CNS Activity and Selectivity
  • The target compound’s spirocyclic structure and chlorinated aryl groups could modulate similar selectivity but require empirical validation .

Preparation Methods

Palladium-Catalyzed C–H Activation

Pd/norbornene systems enable direct functionalization of spiro scaffolds via C–H bond activation. This approach could streamline late-stage modifications but requires rigorous metal removal for pharmaceutical compliance.

Q & A

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

The synthesis requires precise control of reaction parameters. Key steps include using inert atmospheres (e.g., nitrogen) to prevent oxidation and maintaining temperatures between 0–5°C during nucleophilic substitutions to avoid thermal degradation. Solvent selection (e.g., anhydrous THF or DCM) and stoichiometric ratios of reagents like 4-chlorobenzyl chloride must be optimized using fractional factorial experimental designs. Post-reaction purification via flash chromatography with gradients of ethyl acetate/hexane (30–70%) improves yield and purity .

Q. What analytical methods are critical for confirming the compound’s structural integrity?

High-resolution mass spectrometry (HRMS) is essential for verifying the molecular formula (e.g., [M+H]+ at m/z 513.0928), while ¹H/¹³C NMR identifies regiochemistry of the spirocyclic system. For example, the 4-chlorobenzyl group shows characteristic aromatic splitting patterns (doublets at δ 7.2–7.4 ppm) and carbonyl signals (C=O at ~170–175 ppm in ¹³C NMR). Purity (>95%) should be confirmed via HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) .

Q. What pharmacological targets are hypothesized for this compound?

Preliminary in vitro assays suggest activity against kinases (e.g., MAPK or PKC isoforms) due to structural similarity to known spirocyclic kinase inhibitors. Target prioritization involves competitive binding assays using ATP-binding site probes and fluorescence polarization. Dose-response curves (IC₅₀ values) should be validated across three biological replicates to minimize false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR signals (e.g., unexpected splitting of spirocyclic protons) may arise from conformational flexibility. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ at 25–80°C to assess dynamic equilibria. For ambiguous NOE correlations, DFT calculations (B3LYP/6-31G*) can model low-energy conformers and predict coupling constants .

Q. What strategies mitigate reactivity challenges in modifying the spirocyclic core?

The 1,3,8-triazaspiro[4.5]decane system’s rigidity limits electrophilic substitution at N3. To functionalize the core, employ directed ortho-metalation with LDA at −78°C, followed by quenching with electrophiles (e.g., aldehydes). Protect the 2,4-dione groups with trimethylsilyl chloride during reactions to prevent undesired ring-opening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.